2-(2,5-Dichlorophenoxy)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenoxy)ethanimidamide is a chemical compound with the molecular formula C8H8Cl2N2O. It is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to an ethanimidamide moiety.
Preparation Methods
The synthesis of 2-(2,5-Dichlorophenoxy)ethanimidamide typically involves the reaction of 2,5-dichlorophenol with ethyl chloroacetate to form an intermediate ester. This ester is then subjected to amidation using ammonia or an amine to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Chemical Reactions Analysis
2-(2,5-Dichlorophenoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or amines.
Scientific Research Applications
2-(2,5-Dichlorophenoxy)ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling .
Comparison with Similar Compounds
2-(2,5-Dichlorophenoxy)ethanimidamide can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenoxy)ethanimidamide: This compound has a similar structure but with chlorine atoms at different positions on the phenoxy group. It may exhibit different chemical and biological properties due to the variation in chlorine atom positions.
2-(2,5-Dichlorophenoxy)acetic acid: This compound has a carboxylic acid group instead of an ethanimidamide moiety.
Properties
Molecular Formula |
C8H8Cl2N2O |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-(2,5-dichlorophenoxy)ethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12) |
InChI Key |
PKZKDGIMVGMHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.